molecular formula C19H14FN5 B2830474 2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile CAS No. 847365-21-3

2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No.: B2830474
CAS No.: 847365-21-3
M. Wt: 331.354
InChI Key: CXJWZXXFPGWGOF-UHFFFAOYSA-N
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Description

2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-fluorobenzaldehyde with 1,2-diaminobenzene to form a quinoxaline intermediate. This intermediate is then subjected to further reactions, including nitrile formation and pyrrole ring closure, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline derivatives, amines, and substituted quinoxalines, which can have different biological activities .

Scientific Research Applications

2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenethyl group enhances its interaction with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-amino-1-[2-(2-fluorophenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5/c20-14-6-2-1-5-12(14)9-10-25-18(22)13(11-21)17-19(25)24-16-8-4-3-7-15(16)23-17/h1-8H,9-10,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJWZXXFPGWGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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